z-d-Asp-ome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

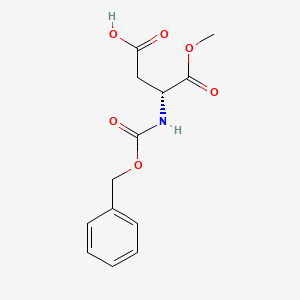

Z-D-Asp-OMe, also known as Z-Asp-OMe, is an aspartic acid derivative

Mode of Action

Amino acids and their derivatives, including this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

Given its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may be involved in pathways related to muscle metabolism and stress response .

Result of Action

Based on its potential role in influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage, it may promote muscle growth and recovery .

Biochemical Analysis

Biochemical Properties

Z-D-Asp-OMe plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including Interleukin-1β converting enzyme (ICE)-like proteases . These interactions are crucial in the induction of apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits apoptosis by preventing the processing of CPP32 to its active form .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an ICE-like protease inhibitor, thereby inhibiting apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Asp-OMe typically involves the protection of the amino group of aspartic acid followed by esterification. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Z-D-Asp-OMe undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Reduction: Commonly carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various reagents can be used depending on the desired substitution, such as hydrogenation for deprotection.

Major Products Formed

Hydrolysis: ®-3-amino-4-methoxy-4-oxobutanoic acid.

Reduction: ®-3-((benzyloxy)carbonyl)amino)-4-methoxybutanol.

Substitution: Depends on the substituent introduced.

Scientific Research Applications

Z-D-Asp-OMe has numerous applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

Medicine: Investigated for its potential therapeutic applications, including as a caspase inhibitor in apoptosis studies.

Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development

Comparison with Similar Compounds

Similar Compounds

Z-Val-Ala-Asp(OMe)-FMK: Another caspase inhibitor with a similar structure but different peptide sequence.

Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe) fluoromethyl ketone: A modified form with additional amino acid residues and a fluoromethyl ketone group

Uniqueness

Z-D-Asp-OMe is unique due to its specific peptide sequence and the presence of the benzyloxycarbonyl protecting group. This structure allows for selective inhibition of certain caspases and provides versatility in synthetic modifications .

Properties

IUPAC Name |

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)